1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter in the brain that helps to regulate neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Antibacterial Agents
Compounds with structures similar to 1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide have been synthesized and tested for their antibacterial activities. For instance, fluoronaphthyridines with cycloalkylamino substituents, including pyrrolidine derivatives, demonstrated enhanced in vitro and in vivo antibacterial effectiveness. These compounds, through structural optimization, have shown promising results as therapeutic agents against bacterial infections (Bouzard et al., 1992).
Mammalian Topoisomerase II Inhibitors
Research into derivatives of the core structure has indicated significant interactions with mammalian topoisomerase II, an enzyme critical for DNA replication and cell cycle progression. These interactions suggest potential applications in cancer therapy by inhibiting the proliferation of cancer cells. The specific compound 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its analogs showed considerable potency in topoisomerase II inhibition, providing a foundation for the development of new antineoplastic agents (Wentland et al., 1993).
Organic Synthesis and Material Science
In the realm of material science and organic synthesis, compounds featuring the cyclohexane or pyrrolidine structures have been explored for their unique properties. For example, aromatic polyamides containing the cyclohexane structure have been synthesized, showing potential applications in creating materials with high thermal stability and solubility in polar solvents. These materials could be useful in various high-performance applications (Hsiao et al., 1999).
Properties
IUPAC Name |
1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c17-11-6-12(18)8-13(7-11)19-16(22)10-5-15(21)20(9-10)14-3-1-2-4-14/h6-8,10,14H,1-5,9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAYAYYDIGJMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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